Boc-甘-脯-OH

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

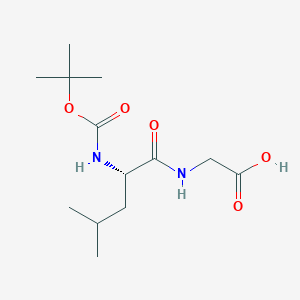

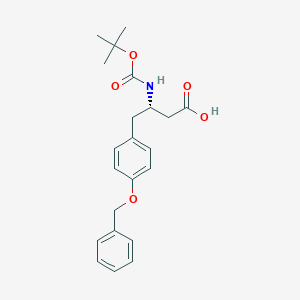

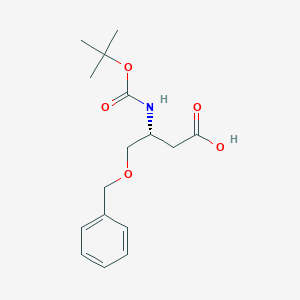

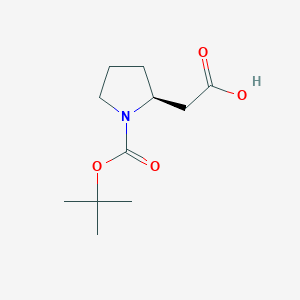

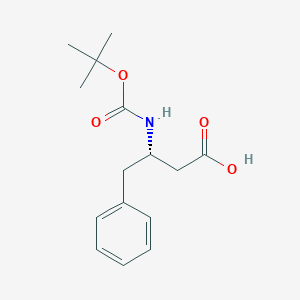

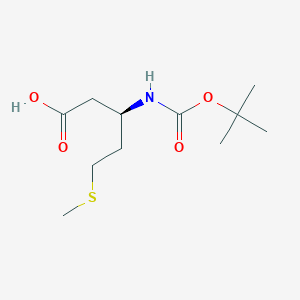

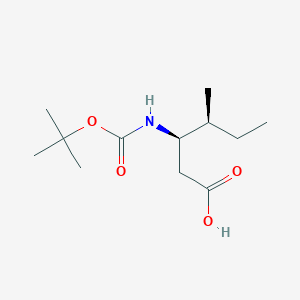

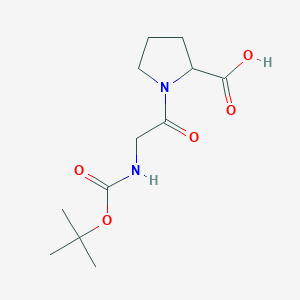

Boc-gly-pro-OH is a useful research compound. Its molecular formula is C12H20N2O5 and its molecular weight is 272.30 g/mol. The purity is usually 95%.

The exact mass of the compound Boc-gly-pro-OH is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 341354. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Boc-gly-pro-OH suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Boc-gly-pro-OH including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

肽修饰和合成:Boc 保护的肽,包括 Boc-甘-脯-OH,在肽合成中至关重要,为肽链的特定修饰和延伸提供了一种方法。此应用在展示肽中甘氨酸残基烷基化和各种多肽合成的研究中得到强调 (Bossler 和 Seebach,1994), (赵依南和梅兰妮·基,2013).

晶体结构分析:已经分析了 Boc-脯-亮-甘-OH 等肽的晶体结构,以了解肽构象和相互作用,为设计具有所需性质的肽提供信息 (山田、田中和芦田,1981), (Benedetti 等人,1977).

酶底物和抑制剂研究:this compound 和类似肽已被用于研究酶底物和抑制剂,例如对原胶原脯氨酸羟化酶(一种在胶原合成中至关重要的酶)的研究 (Lorenzi、Blout、Kivirikko 和 Prockop,1969).

肽偶联反应:研究表明 this compound 用于肽偶联反应,证明了其在促进更复杂肽合成的作用 (Prasad、Iqbal 和 Urry,2009).

构象研究:研究探索了 Boc 保护肽(如 Boc-脯-甘-OH)的构象,以了解肽折叠和稳定性,这对于开发具有特定生物功能的肽至关重要 (Atreya 和 Ananthanarayanan,1991).

抗癌研究:一些研究调查了金(I) 生物共轭物与 Boc 保护的氨基酸(如 Boc-脯(SH)-OMe)的潜在抗癌应用,证明了这些肽在药物化学中的作用 (Gutiérrez、Cativiela、Laguna 和 Gimeno,2016).

属性

| { "Design of the Synthesis Pathway": "The synthesis of Boc-gly-pro-OH can be achieved through a combination of solid-phase peptide synthesis and solution-phase chemistry.", "Starting Materials": [ "Fmoc-Gly-OH", "Boc-Pro-OH", "HCTU", "DIPEA", "TFA", "DCM", "DMF", "NMP", "H2O" ], "Reaction": [ "1. Synthesize Fmoc-Gly-Pro-OH on solid-phase resin using Fmoc chemistry", "2. Deprotect Fmoc group with 20% piperidine in DMF", "3. Couple Boc-Pro-OH to the N-terminus of the deprotected Fmoc-Gly-Pro-OH using HCTU and DIPEA in NMP", "4. Deprotect Boc group with TFA in DCM", "5. Purify the crude product using reverse-phase HPLC", "6. Verify the identity and purity of the final product using analytical HPLC and mass spectrometry" ] } | |

CAS 编号 |

14296-92-5 |

分子式 |

C12H20N2O5 |

分子量 |

272.30 g/mol |

IUPAC 名称 |

1-[2-[(2-methylpropan-2-yl)oxycarbonylamino]acetyl]pyrrolidine-2-carboxylic acid |

InChI |

InChI=1S/C12H20N2O5/c1-12(2,3)19-11(18)13-7-9(15)14-6-4-5-8(14)10(16)17/h8H,4-7H2,1-3H3,(H,13,18)(H,16,17) |

InChI 键 |

CMSBRKBRYYDCFQ-UHFFFAOYSA-N |

SMILES |

CC(C)(C)OC(=O)NCC(=O)N1CCCC1C(=O)O |

规范 SMILES |

CC(C)(C)OC(=O)NCC(=O)N1CCCC1C(=O)O |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。